molecular formula C16H19N3O5S B4039014 N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE

N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE

Cat. No.: B4039014
M. Wt: 365.4 g/mol
InChI Key: DKFJEAOUZPTGIQ-UHFFFAOYSA-N
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Description

N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of isoxazole and sulfonamide groups, which contribute to its distinctive properties and reactivity.

Scientific Research Applications

N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazole ring, sulfonamide linkage, and the final coupling with tetrahydro-2-furancarboxamide. Common reagents used in these reactions include dimethylisoxazole, sulfonyl chlorides, and amines. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to achieve consistent quality and efficiency. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different chemical and physical properties.

Mechanism of Action

The mechanism of action of N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes, while the isoxazole ring may interact with biological receptors. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c1-10-11(2)18-24-16(10)19-25(21,22)13-7-5-12(6-8-13)17-15(20)14-4-3-9-23-14/h5-8,14,19H,3-4,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFJEAOUZPTGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE
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N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE
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N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE
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N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE
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N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE
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N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE

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